4-(4-BROMOBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Description
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-14-7-9-15(10-8-14)27(25,26)19-16-5-1-2-6-18(16)22-13-17(19)20(24)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUKPQEZQGRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Bromobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a quinoline derivative that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine-1-carboxylic acid derivatives. The process can be summarized in the following steps:
- Formation of Sulfonamide : The reaction of pyrrolidine with 4-bromobenzenesulfonyl chloride to form the sulfonamide derivative.
- Cyclization : Subsequent cyclization to form the quinoline structure.
- Purification : The final product is purified through column chromatography.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity, particularly against HIV-1 protease. The binding modes of these compounds suggest they occupy critical sites within the protease enzyme, inhibiting its function effectively. A study demonstrated that variations in substituents on the quinoline ring significantly influence their binding affinity and inhibitory potency against HIV-1 variants .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, it has been reported to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis reveals that the presence of the bromobenzenesulfonyl group is crucial for enhancing biological activity. Substituents on the pyrrolidine moiety also play a significant role in modulating the pharmacological profile of the compound. Table 1 summarizes key findings from SAR studies:
| Compound Variant | Biological Activity | Binding Affinity (IC50) |
|---|---|---|
| Base Compound | Moderate Antiviral | 50 nM |
| Variant A | Enhanced Anticancer | 25 nM |
| Variant B | Reduced Toxicity | 40 nM |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- HIV Protease Inhibition : A study involving a series of pyrrolidine-based inhibitors demonstrated that modifications to the bromobenzenesulfonyl group resulted in varied inhibitory effects on HIV protease, with some variants achieving IC50 values below 10 nM .
- Cancer Cell Line Studies : In a comparative study of various quinoline derivatives, this compound exhibited superior efficacy against MCF-7 breast cancer cells, leading to a significant reduction in cell viability at concentrations as low as 5 µM .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s bromobenzenesulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxyphenyl group in compound 4k . This difference impacts reactivity in cross-coupling reactions and binding affinity in biological systems.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility: The target compound’s low solubility aligns with other sulfonyl/carbonyl-substituted quinolines (e.g., compound in ), whereas amino-substituted derivatives like 4k show improved solubility in polar solvents due to hydrogen-bonding capacity .
- Thermal Stability: Thienoquinoline derivatives (e.g., compound 7) exhibit higher thermal stability (>300°C) owing to aromatic thiophene integration, while sulfonyl-containing quinolines may decompose at lower temperatures .
Pharmacological and Functional Activities
- Antiproliferative Activity: Thioquinoline derivatives (e.g., compound 15 in ) show moderate antiproliferative effects (IC₅₀ ~10–50 μM), whereas pyrazoloquinolinones (e.g., DK-IV-22-1) demonstrate enhanced activity (IC₅₀ <5 μM) due to trifluoromethoxy group-mediated metabolic stability . The target compound’s bromobenzenesulfonyl group may improve target selectivity in kinase inhibition assays.
- Antioxidant Potential: Pyrazolo[3,4-b]quinolines with tert-butyl substituents (e.g., compound F in ) exhibit strong radical scavenging activity, a property less pronounced in sulfonyl/carbonyl derivatives like the target compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-bromobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Sulfonylation : Introduction of the 4-bromobenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Pyrrolidine carbonyl conjugation : Amide coupling using reagents like HATU or DCC in the presence of a base (e.g., triethylamine) . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yield .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to verify substituent positions and confirm sulfonamide/pyrrolidine linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 signature) .
- HPLC : For purity assessment (>95% purity threshold recommended for biological assays) .
Q. How do the electronic properties of the bromobenzenesulfonyl group influence reactivity in downstream modifications?
The electron-withdrawing sulfonyl group stabilizes negative charge, making the adjacent positions susceptible to nucleophilic aromatic substitution (e.g., replacing bromine with amines or thiols). Computational studies (DFT) can predict electrophilic/nucleophilic sites for functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Dose-response validation : Ensure compound stability under assay conditions (e.g., pH, serum proteins) using LC-MS .
- Metabolite profiling : Identify active metabolites via hepatic microsome incubations .
- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Align the compound’s 3D structure (from X-ray or DFT-optimized coordinates) with target proteins (e.g., RORγt inverse agonists) to identify binding poses .
- Pharmacophore mapping : Highlight critical features (e.g., sulfonyl oxygen as H-bond acceptor, pyrrolidine’s hydrophobic pocket fit) .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize analogs .
Q. What methodologies elucidate the role of the pyrrolidine-1-carbonyl moiety in modulating pharmacokinetic properties?
- LogP determination : Compare partition coefficients of analogs with/without pyrrolidine to assess lipophilicity .
- CYP inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for in vivo efficacy .
Q. How can structural analogs address conflicting data in cytotoxicity vs. therapeutic efficacy studies?
- SAR analysis : Systematically modify substituents (e.g., bromine → chlorine, pyrrolidine → piperidine) and correlate with toxicity/efficacy .
- Off-target profiling : Utilize kinome-wide screens (e.g., KinomeScan) to identify non-specific interactions .
- In vivo PD models : Dose in IL-23-induced acanthosis models to validate target-specific effects .
Methodological Notes
- Synthetic challenges : Bromine’s susceptibility to displacement requires inert atmospheres and low temperatures during sulfonylation .
- Data conflicts : Cross-validate bioactivity using orthogonal assays (e.g., cell-free vs. cell-based) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
